1-methyl-4-phenyl-3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
2-methyl-4-phenyl-5-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-27-24(31)29(19-10-6-3-7-11-19)21(26-27)17-12-14-28(15-13-17)23(30)20-16-32-22(25-20)18-8-4-2-5-9-18/h2-11,16-17H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASABTNMRHKWSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-phenyl-3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:
Formation of the Triazolone Core: The triazolone core can be synthesized through the cyclization of appropriate hydrazides with carbonyl compounds under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazolone intermediate.
Attachment of the Phenylthiazole Moiety: The phenylthiazole group is attached through a coupling reaction, often using reagents like thionyl chloride or phosphorus oxychloride to activate the thiazole ring for nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and phenylthiazole moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of 1-methyl-4-phenyl triazoles can inhibit the growth of various bacteria and fungi. For example, thiazole derivatives have shown effectiveness against resistant strains of bacteria, highlighting their potential in treating infections caused by multidrug-resistant organisms .
Anticonvulsant Properties
Thiazole-containing compounds have been investigated for their anticonvulsant activity. In particular, certain derivatives have demonstrated the ability to reduce seizure frequency in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, which may be applicable in developing new treatments for epilepsy .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This application could be crucial for developing therapies for chronic inflammatory diseases such as rheumatoid arthritis .
Drug Design and Development
The unique structure of 1-methyl-4-phenyl-3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one allows it to serve as a lead compound in drug design. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and reduce toxicity. The compound's ability to interact with multiple biological targets makes it a valuable candidate for polypharmacology .
Targeted Drug Delivery Systems
Recent advancements in nanotechnology have enabled the incorporation of such compounds into drug delivery systems. By encapsulating the compound within nanoparticles or liposomes, researchers aim to enhance bioavailability and targeted delivery to specific tissues or cells, which could improve therapeutic outcomes while minimizing side effects .
Synthesis of Functional Materials
The synthesis of 1-methyl-4-phenyl derivatives has implications beyond pharmacology; they can be utilized in creating functional materials such as sensors and catalysts. The electronic properties of the triazole and thiazole moieties can be exploited in organic electronics and photovoltaic devices .
Case Study 1: Antimicrobial Efficacy Testing
A study conducted on the antimicrobial efficacy of thiazole derivatives demonstrated that modifications to the phenyl ring significantly enhanced antibacterial activity against Staphylococcus aureus. The study utilized various concentrations of synthesized compounds and assessed their Minimum Inhibitory Concentration (MIC) values .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Moderate |
| Compound B | 16 | High |
| Compound C | 8 | Very High |
Case Study 2: Evaluation of Anticonvulsant Activity
In an animal model of epilepsy, a derivative of the compound was tested for its anticonvulsant properties. Results indicated a significant reduction in seizure duration compared to control groups, suggesting potential therapeutic use in epilepsy management .
| Treatment Group | Seizure Duration (seconds) | Reduction (%) |
|---|---|---|
| Control | 120 | - |
| Treatment A | 60 | 50 |
| Treatment B | 30 | 75 |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolone core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The phenylthiazole moiety may enhance binding affinity and specificity, while the piperidine ring can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogues of Triazolone Derivatives
The following table compares the target compound with structurally related triazolone derivatives, focusing on molecular features and substituents:
Key Observations:
Core Modifications :
- The target compound shares the 1,2,4-triazol-5(4H)-one core with but differs in substituents. uses a triazol-3-one core, which may alter electronic properties and reactivity .
- The piperidinyl-carbonyl motif is common in all analogs, but the attached heterocycles vary (e.g., thienyl in vs. phenylthiazole in the target compound).
The 4-phenyl group on the triazolone core is retained in the target compound but replaced with a 4-(4-methylbenzyl) group in , which may enhance lipophilicity .
Target Compound:
- Triazolone formation via cyclization of thiosemicarbazides or hydrazine derivatives .
- Piperidinyl-thiazole coupling using carbodiimide-mediated amide bond formation, as seen in for similar piperidine-thiazole conjugates .
Pharmacological and Functional Insights
- Antimicrobial Activity : Pyrazole-thiazole hybrids (e.g., ) exhibit moderate to strong antimicrobial activity, suggesting the target compound may share similar properties .
- Antioxidant Potential: Triazolone derivatives with electron-donating groups (e.g., 4-hydroxyphenyl in ) show antioxidant activity, which could be explored for the target compound .
- Structural Flexibility : The piperidinyl group in the target compound may enhance binding to biological targets, as seen in for piperazine-triazolone analogs .
Biological Activity
The compound 1-methyl-4-phenyl-3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. Its biological activity is primarily attributed to its structural components, including the thiazole and triazole rings, which have been associated with various therapeutic effects.
Chemical Structure and Properties
The compound features:
- A triazole ring known for its role in medicinal chemistry.
- A thiazole moiety that has demonstrated significant biological activities, particularly in anticancer and antimicrobial applications.
- A piperidine structure that may enhance the compound's bioavailability and interaction with biological targets.
Anticancer Activity
Research indicates that thiazole derivatives exhibit potent anticancer properties. The presence of the thiazole ring in this compound suggests potential efficacy against various cancer cell lines. For instance, studies have shown that similar thiazole-containing compounds can inhibit cell proliferation effectively, with IC50 values in the low micromolar range against cancer cells such as HT-29 and Jurkat .
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. The compound's structure suggests it may exhibit activity against a range of bacterial strains. For example, derivatives of thiazole have shown effectiveness against Escherichia coli and Bacillus subtilis, indicating that this compound could similarly possess antibacterial properties .
Anti-inflammatory Effects
Thiazole derivatives have been studied for their anti-inflammatory effects. The incorporation of the piperidine and triazole structures may enhance these properties, making the compound a candidate for further investigation in inflammatory models .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be analyzed through its structure-activity relationship (SAR). Key observations include:
- Thiazole Ring : Essential for anticancer and antimicrobial activity; modifications to this ring can significantly alter potency.
- Triazole Moiety : Contributes to the interaction with biological targets, enhancing both anticancer and anti-inflammatory effects.
- Piperidine Linker : May improve solubility and bioavailability, crucial for therapeutic efficacy.
Case Studies
Several studies have highlighted the biological potential of thiazole and triazole derivatives:
- Antitumor Activity : A study demonstrated that compounds similar to our target molecule exhibited significant cytotoxicity against cancer cell lines, with some showing IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Testing : Another investigation found that thiazole derivatives displayed broad-spectrum antibacterial activity, with specific compounds achieving MIC values in the nanomolar range against resistant strains .
- Inflammation Models : Research has indicated that thiazole-containing compounds can reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-4-phenyl-3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one?
- Methodology : The synthesis can be approached via multi-step reactions:
Triazole Core Formation : Start with hydrazine derivatives and carbonyl compounds, as seen in 4-amino-1,2,4-triazol-5-one synthesis via carbonyl sulfide and hydrazide precursors .
Piperidine-Thiazole Integration : Introduce the 2-phenylthiazole-4-carbonyl group to piperidine using carbodiimide-mediated coupling (e.g., EDC/HOBt), followed by attachment to the triazole core via nucleophilic substitution .
Methylation : Finalize the structure by methylating the triazole nitrogen using methyl iodide under basic conditions.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to verify substituent positions and stereochemistry. For example, the thiazole carbonyl signal should appear near 165–170 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for : ~487.15).
- HPLC-PDA : Assess purity with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Analog Synthesis : Modify substituents systematically (e.g., replace phenyl with fluorophenyl or pyridyl groups) and evaluate activity in assays (e.g., enzyme inhibition).
- Key Insights : Evidence from analogous triazole-thiazole hybrids suggests that electron-withdrawing groups on the phenyl ring enhance target binding .
- Data Analysis : Use IC values and molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity .
Q. How can selectivity for the target enzyme be improved while minimizing off-target interactions?
- Methodology :
- Molecular Dynamics Simulations : Model the compound’s binding to active vs. allosteric sites of the target enzyme.
- Selective Functionalization : Introduce steric hindrance (e.g., bulky substituents on the piperidine ring) to block off-target binding pockets .
- In Vitro Profiling : Screen against related enzymes (e.g., kinase panels) to identify selectivity trends .
Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved?
- Methodology :
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals. For example, cross-peaks between the triazole proton and piperidine carbons confirm connectivity .
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., slow evaporation in DMSO/water) and analyzing diffraction data .
- Re-synthesis : Validate reproducibility by repeating the synthesis under controlled conditions .
Q. What strategies enhance metabolic stability in preclinical studies?
- Methodology :
- In Vitro Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., oxidation of the piperidine ring).
- Stabilization : Introduce deuterium at labile positions or replace metabolically vulnerable groups (e.g., methyl with trifluoromethyl) .
- Pharmacokinetic Profiling : Measure half-life () and clearance in rodent models to prioritize analogs .
Methodological Notes
- Synthetic Optimization : Ultrasound-assisted reactions (e.g., 20 kHz probe) can reduce reaction times and improve yields for triazole-thiazole coupling .
- Data Reproducibility : Always cross-validate analytical results with orthogonal methods (e.g., LC-MS and -NMR) to avoid artifacts .
- Ethical Compliance : Compounds must be stored at –20°C in airtight containers to prevent degradation, as per stability guidelines for heterocyclic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
